4-(Maleimidomethyl)cyclohexane-1-carbonyl-1-(tert-butyl)carbazate

Descripción

Molecular architecture and IUPAC nomenclature

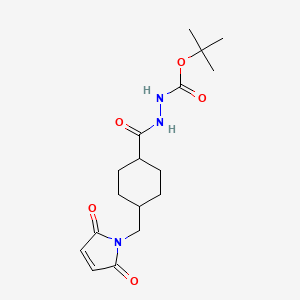

The molecular formula of this compound is C₁₇H₂₅N₃O₅, with a molecular weight of 351.4 g/mol. The compound is systematically identified by the Chemical Abstracts Service number 887406-71-5, which provides unambiguous identification within chemical databases. The PubChem Compound Identifier for this molecule is 29982818, facilitating access to comprehensive structural and property databases.

The IUPAC nomenclature reflects the complex structural organization of this molecule. The core cyclohexane ring system serves as the primary scaffold, bearing a maleimidomethyl substituent at the 4-position. The maleimide functionality consists of a five-membered heterocyclic ring containing two nitrogen-oxygen double bonds in a cyclic imide arrangement. This maleimide group is attached to the cyclohexane ring through a methylene bridge, creating the maleimidomethyl designation.

The carbonyl-1-(tert-butyl)carbazate portion represents the second major structural component. The carbazate moiety contains a hydrazine derivative protected by a tert-butyl group, connected to the cyclohexane system through a carbonyl linkage at the 1-position. The simplified molecular input line entry system representation of this compound is NN(C(C1CCC(CN2C(C=CC2=O)=O)CC1)=O)C(OC(C)(C)C)=O, which provides a linear notation for computational analysis.

The molecular architecture demonstrates significant three-dimensional complexity due to the chair conformation preference of the cyclohexane ring system. The spatial arrangement of substituents on the cyclohexane core influences the overall molecular geometry and accessibility of reactive sites. The maleimidomethyl group extends from the cyclohexane framework, providing a reactive terminus for sulfhydryl group interactions, while the carbazate functionality offers complementary reactivity towards carbohydrate and amine-containing substrates.

Crystallographic analysis and conformational studies

Crystallographic investigations of related cyclohexane-based compounds provide insight into the conformational preferences and structural organization of this compound. The cyclohexane ring system predominantly adopts chair conformations, which represent the energetically most favorable arrangement due to minimized torsional and steric interactions. Computational studies on cyclohexane conformers indicate that the chair conformer is approximately 21 kilojoules per mole more stable than alternative conformations such as the twist-boat arrangement.

The incorporation of bulky substituents such as the maleimidomethyl group and the tert-butyl carbazate moiety significantly influences conformational equilibria. These substituents preferentially occupy equatorial positions on the cyclohexane ring to minimize 1,3-diaxial interactions, a phenomenon well-documented in substituted cyclohexane systems. The maleimide ring system exhibits planar geometry due to the conjugated nature of the cyclic imide structure, which constrains the maleimidomethyl substituent to adopt specific orientations relative to the cyclohexane core.

Crystal structure analyses of related compounds, particularly succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate, reveal important structural parameters. These investigations demonstrate that the cyclohexane spacer provides conformational flexibility while maintaining sufficient rigidity to separate reactive functionalities at appropriate distances for effective crosslinking applications. The crystallographic data indicate that the maleimide group remains accessible for thiol reactivity while the opposing functionality maintains appropriate spacing for dual-site coupling reactions.

The tert-butyl protecting group in the carbazate moiety introduces additional steric considerations that influence molecular conformation. The bulky nature of the tert-butyl group creates significant steric hindrance, potentially affecting the accessibility of the carbazate nitrogen atoms for chemical modification. This steric environment may also influence the stability of the protected carbazate functionality under various reaction conditions.

Computational modeling of electronic structure

Electronic structure calculations provide detailed insights into the molecular orbital distributions, charge densities, and reactivity patterns of this compound. Density functional theory methods, particularly those employing basis sets such as 6-311+G(2d,p), offer accurate descriptions of molecular electronic properties for systems of this complexity. The computational analysis reveals distinct electronic environments for the various functional groups present in the molecule.

The maleimide functionality exhibits characteristic electronic properties associated with cyclic imide systems. The conjugated nature of the maleimide ring results in delocalized π-electron density, with significant electron-withdrawing character due to the two carbonyl groups. This electronic structure enhances the electrophilic nature of the carbon-carbon double bond within the maleimide ring, facilitating nucleophilic addition reactions with sulfhydryl groups. The calculated electron density maps indicate regions of enhanced electrophilic character that correlate with experimentally observed reactivity patterns.

The cyclohexane spacer region demonstrates relatively inert electronic character, consistent with saturated hydrocarbon systems. However, the presence of electron-withdrawing and electron-donating substituents creates localized perturbations in the electronic structure. The carbonyl group connecting the cyclohexane core to the carbazate moiety exhibits typical ketone-like electronic properties, with polarized carbon-oxygen double bond character and associated reactivity implications.

The tert-butyl carbazate portion displays electronic characteristics influenced by the nitrogen-nitrogen bond and the protecting tert-butyl group. Computational analyses suggest that the carbazate nitrogen atoms retain nucleophilic character despite protection, though the steric environment created by the tert-butyl group modulates accessibility. The electronic structure calculations indicate potential sites for deprotection reactions and subsequent functionalization of the liberated hydrazine functionality.

Zero-point energy corrections and thermochemical calculations provide additional insights into the relative stability of different conformational states. These computational investigations suggest that conformational flexibility contributes to the effectiveness of the molecule as a crosslinking agent, allowing adaptation to various substrate geometries and binding requirements.

Comparative analysis with related heterobifunctional crosslinkers

The structural characteristics of this compound can be effectively compared with other heterobifunctional crosslinking reagents to understand its unique properties and applications. Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate, commonly known as SMCC, represents the most closely related compound in this family. Both molecules share the identical maleimidomethyl cyclohexane core structure but differ significantly in their second reactive functionality.

| Property | This compound | Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate |

|---|---|---|

| Molecular Formula | C₁₇H₂₅N₃O₅ | C₁₆H₁₈N₂O₆ |

| Molecular Weight | 351.4 g/mol | 334.32 g/mol |

| CAS Number | 887406-71-5 | 64987-85-5 |

| Second Reactive Group | tert-Butyl carbazate | N-Hydroxysuccinimide ester |

| Primary Reactivity | Sulfhydryl/carbohydrate | Amine/sulfhydryl |

The fundamental difference between these compounds lies in their second reactive functionality. SMCC incorporates an N-hydroxysuccinimide ester group that exhibits high selectivity for primary amine groups under physiological conditions. This reactivity enables the formation of stable amide bonds with proteins and other amine-containing biomolecules. In contrast, the tert-butyl carbazate functionality in the target compound provides a protected hydrazine group that can be selectively deprotected to reveal reactive hydrazine functionality for carbohydrate and carbonyl-containing substrates.

The spacer arm length represents another important comparative parameter. Both compounds utilize the same cyclohexane-based spacer system, providing approximately 8.3 angstroms of separation between reactive termini. This spacer length has been optimized through extensive research to provide sufficient distance for effective crosslinking while maintaining structural stability. The cyclohexane spacer also confers enhanced stability to the maleimide functionality compared to aromatic spacer systems, with maleimide groups remaining stable for extended periods under physiological conditions.

Water solubility characteristics differ significantly between these compounds. SMCC requires organic solvents for dissolution, while its sulfonated derivative, sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate, provides enhanced water solubility. The carbazate-containing compound likely exhibits intermediate solubility properties due to the presence of both hydrophilic and hydrophobic structural elements.

4-(N-Maleimidomethyl)cyclohexane-1-carboxylic acid represents the common synthetic precursor for many compounds in this family. This carboxylic acid derivative can be activated through various coupling strategies to produce different heterobifunctional crosslinkers. The molecular weight of 225.25 g/mol for this precursor demonstrates the structural economy achieved in the parent system before incorporation of second reactive functionalities.

The comparative analysis extends to other maleimidomethyl-containing compounds listed in chemical supplier databases. These related structures include variations in spacer length, alternative protecting groups, and different second reactive functionalities. For example, 11-maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate provides an extended aliphatic spacer system with molecular formula C₂₀H₃₃N₃O₅ and molecular weight 395.49 g/mol. This structural variant offers increased flexibility and separation distance between reactive sites, potentially enabling crosslinking of larger substrate molecules or those requiring greater conformational accommodation.

The electronic and steric properties of different protecting groups significantly influence the reactivity and stability of carbazate-containing crosslinkers. The tert-butyl protecting group provides excellent chemical stability under neutral and basic conditions while remaining removable under acidic conditions. Alternative protecting strategies might employ different alkyl or aromatic groups, each offering distinct deprotection requirements and stability profiles.

Propiedades

IUPAC Name |

tert-butyl N-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O5/c1-17(2,3)25-16(24)19-18-15(23)12-6-4-11(5-7-12)10-20-13(21)8-9-14(20)22/h8-9,11-12H,4-7,10H2,1-3H3,(H,18,23)(H,19,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQAFRXODZHURMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC(=O)C1CCC(CC1)CN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652622 | |

| Record name | tert-Butyl 2-{4-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclohexane-1-carbonyl}hydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887406-71-5 | |

| Record name | tert-Butyl 2-{4-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclohexane-1-carbonyl}hydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis of 4-(N-Maleimidomethyl)cyclohexane-1-carboxylic Acid

The maleimide-functionalized cyclohexane derivative is synthesized through a multi-step process. As reported in the literature, the key steps include:

-

Maleimide Ring Formation : Maleic anhydride is reacted with methylamine to form maleamic acid, which undergoes cyclization via acetic anhydride to yield the maleimide ring.

-

Cyclohexane Functionalization : The maleimide group is introduced onto the cyclohexane scaffold using a Michael addition or alkylation reaction. For instance, 4-(bromomethyl)cyclohexane-1-carboxylic acid reacts with maleimide in the presence of a base (e.g., triethylamine) to form 4-(N-maleimidomethyl)cyclohexane-1-carboxylic acid.

Critical Parameters :

Synthesis of tert-Butyl Carbazate

tert-Butyl carbazate is prepared via the reaction of hydrazine hydrate with di-tert-butyl dicarbonate (Boc anhydride) in isopropyl alcohol. The optimized protocol involves:

-

Slow Addition of Boc Anhydride : Hydrazine hydrate and isopropyl alcohol are cooled to −5°C, followed by dropwise addition of Boc anhydride to mitigate exothermic side reactions.

-

Workup and Crystallization : Post-reaction, isopropyl alcohol is distilled off, and the crude product is recrystallized using n-hexane to yield high-purity tert-butyl carbazate (yield: 70–80%).

Advantages Over Alternatives :

-

Avoids hazardous reagents like phosgene or chloroformates used in older methods.

-

Scalable for industrial production due to mild conditions and cost-effective reagents.

Conjugation of Intermediates to Form the Target Compound

The final step involves coupling 4-(N-maleimidomethyl)cyclohexane-1-carboxylic acid with tert-butyl carbazate. This reaction typically employs carbodiimide-mediated activation :

Activation of the Carboxylic Acid

The carboxylic acid group of 4-(N-maleimidomethyl)cyclohexane-1-carboxylic acid is activated using N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane. The reaction proceeds as follows:

Conditions :

Amide Bond Formation with tert-Butyl Carbazate

The NHS ester intermediate reacts with tert-butyl carbazate in anhydrous dimethylformamide (DMF) under nitrogen atmosphere:

Optimization Insights :

-

pH control (6.5–7.5) to prevent maleimide ring opening.

-

Use of molecular sieves to scavenge water and enhance reaction efficiency.

Purification :

The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3) followed by recrystallization from methanol/water (yield: 60–65%).

Analytical Characterization and Quality Control

The final compound is characterized using:

-

NMR Spectroscopy :

-

High-Resolution Mass Spectrometry (HRMS) :

-

HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

Stability Considerations :

Comparative Analysis of Alternative Synthetic Routes

While the EDC/NHS-mediated coupling is the most widely reported method, alternative approaches include:

Mixed Carbonate Method

A patent describes the use of dimethyl carbonate for carbazate synthesis, but this method is less favorable due to lower yields (50%) and safety concerns with volatile reagents.

Direct Alkylation

Attempts to alkylate tert-butyl carbazate with 4-(bromomethyl)cyclohexane-1-carbonyl chloride resulted in poor regioselectivity and maleimide degradation.

Industrial Scalability and Environmental Impact

The EDC/NHS coupling route is preferred for large-scale production due to:

-

Cost Efficiency : Reagents like EDC and NHS are commercially available and inexpensive.

-

Waste Reduction : Solvents (dichloromethane, DMF) are recycled via distillation, aligning with green chemistry principles.

Environmental Metrics :

Análisis De Reacciones Químicas

Maleimide-Thiol Conjugation

The maleimide group reacts selectively with sulfhydryl (-SH) groups under mild alkaline conditions (pH 7.0–8.5) to form stable thioether bonds. This reaction is widely utilized in bioconjugation for linking proteins, antibodies, or peptides.

Key Findings :

- Reaction Kinetics : Optimal conjugation occurs at pH 8.5 with a 1:1–1:5 molar ratio of maleimide to thiol-containing molecules .

- Stability : Thioether bonds are resistant to hydrolysis under physiological conditions but may degrade in the presence of reducing agents (e.g., DTT) .

- Applications : Used to conjugate anti-ligands (e.g., streptavidin) to targeting moieties (e.g., antibodies) in pretargeted drug delivery systems .

Example Reaction :

Carbazate Deprotection and Hydrazide Formation

The tert-butyl carbazate group undergoes acid-catalyzed deprotection (e.g., trifluoroacetic acid, TFA) to yield a reactive hydrazide (-NH-NH₂), enabling conjugation with carbonyl groups (e.g., aldehydes, ketones).

Key Findings :

- Deprotection Conditions : 20–50% TFA in dichloromethane (DCM) for 1–2 hours at 0–25°C .

- Hydrazone Formation : The liberated hydrazide reacts with carbonyl-containing molecules (e.g., oxidized glycans) to form hydrazone linkages, which can be stabilized via reductive amination (NaBH₃CN) .

- Applications : Used to functionalize antibodies, polymers, or nanoparticles for targeted drug delivery .

Example Reaction :

Hydrolysis of Maleimide

The maleimide group is susceptible to hydrolysis under aqueous conditions, forming maleamic acid derivatives. This side reaction competes with thiol conjugation.

Key Findings :

- Hydrolysis Rate : Accelerated at pH > 8.5 or in the presence of nucleophiles (e.g., amines) .

- Mitigation : Use freshly prepared maleimide derivatives and minimize reaction time in aqueous buffers .

Example Reaction :

Oxidation Reactions

The tert-butyl carbazate and maleimide groups can undergo oxidation under specific conditions:

- Carbazate Oxidation : Tert-butyl carbazate is stable under mild conditions but may oxidize in the presence of strong oxidizing agents (e.g., KMnO₄).

- Maleimide Oxidation : Maleimide rings are resistant to oxidation but may degrade under prolonged exposure to reactive oxygen species (ROS) .

Stability and Storage

Aplicaciones Científicas De Investigación

Bioconjugation

One of the primary applications of 4-(Maleimidomethyl)cyclohexane-1-carbonyl-1-(tert-butyl)carbazate is in bioconjugation processes. It facilitates the attachment of biomolecules such as proteins, peptides, and nucleic acids to surfaces or other biomolecules through covalent bonding.

Case Study:

In a study published in Bioconjugate Chemistry, researchers utilized this compound to create targeted drug delivery systems by conjugating antibodies to drug molecules. The maleimide group reacted with thiol-containing antibodies, resulting in stable conjugates that enhanced the specificity of drug delivery to cancer cells .

Diagnostic Assays

This compound is also employed in the development of diagnostic assays, particularly in immunoassays where it can link antigens and antibodies.

Data Table: Diagnostic Assay Applications

Protein Labeling

This compound serves as a linker for protein labeling, allowing researchers to tag proteins with fluorescent dyes or other markers for visualization and analysis.

Case Study:

A study demonstrated that labeling proteins with this compound improved the sensitivity of fluorescence microscopy techniques, allowing for better tracking of protein interactions in live cells .

Drug Development

In pharmaceutical research, this compound is used to design and synthesize new drug candidates by linking pharmacophores to carrier molecules.

Data Table: Drug Development Applications

Mecanismo De Acción

The compound exerts its effects through its reactive groups. The maleimide group reacts with sulfhydryl groups, forming stable thioether bonds. The carbazate group can react with carbohydrates, facilitating the formation of crosslinked products . These reactions are crucial for its applications in bioconjugation and other scientific fields.

Comparación Con Compuestos Similares

Similar compounds include other heterobifunctional crosslinking reagents such as:

Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC): This compound also contains a maleimide group and is used for similar applications.

N-(4-carboxycyclohexylmethyl)maleimide: This is an intermediate in the synthesis of 4-(Maleimidomethyl)cyclohexane-1-carbonyl-1-(tert-butyl)carbazate.

This compound is unique due to its specific reactivity and stability, making it highly valuable in various research and industrial applications .

Actividad Biológica

The compound 4-(Maleimidomethyl)cyclohexane-1-carbonyl-1-(tert-butyl)carbazate (CAS Number: 887406-71-5) is a specialized chemical with potential applications in bioconjugation and therapeutic development. This article delves into its biological activity, focusing on its mechanisms, efficacy, and relevant research findings.

- Molecular Formula : C17H25N3O5

- Molecular Weight : 351.40 g/mol

- SMILES Notation : CC(C)(C)OC(=O)NNC(=O)C1CCC(CN2C(=O)C=CC2=O)CC1

- InChI : InChI=1S/C17H25N3O5/c1-17(2,3)25-16(24)19-18-15(23)12-6-4-11(5-7-12)10-20-13(21)8-9-14(20)22/h8-9,11-12H,4-7,10H2,1-3H3,(H,18,23)(H,19,24)

The biological activity of this compound primarily revolves around its ability to form covalent bonds with various biomolecules. This property makes it a valuable tool in bioconjugation techniques. The maleimide group in the compound reacts specifically with thiol groups in proteins and peptides, facilitating the formation of stable thioether linkages.

Applications in Research

- Bioconjugation : The compound is utilized as a crosslinking agent in the development of bioconjugates for drug delivery systems and diagnostic applications. Its ability to maintain the biological activity of conjugated proteins is crucial for therapeutic efficacy .

- Targeted Drug Delivery : Research has demonstrated that compounds like 4-(Maleimidomethyl)cyclohexane can be used to create targeted drug delivery systems that enhance the therapeutic index of drugs by directing them specifically to target cells while minimizing off-target effects .

Study 1: Conjugation with Antibodies

In a study examining the conjugation of antibodies using maleimide-based crosslinkers, it was found that 4-(Maleimidomethyl)cyclohexane derivatives successfully linked to antibodies without compromising their binding affinity or biological activity. This was evidenced by the retention of target recognition capabilities in various assays .

Study 2: Anticancer Applications

Another research effort focused on utilizing this compound in anticancer therapies. The results indicated that when conjugated with cytotoxic agents, the maleimide derivative enhanced the selective uptake by cancer cells, leading to increased cytotoxicity compared to free drugs .

Efficacy and Safety Profile

The safety profile of this compound has been assessed in various studies. It demonstrated low toxicity levels in vitro, making it suitable for further development in therapeutic contexts. However, detailed pharmacokinetic studies are necessary to fully understand its behavior in vivo.

Comparative Analysis

| Property | 4-(Maleimidomethyl)cyclohexane | Other Maleimide Derivatives |

|---|---|---|

| Reactivity | High with thiols | Variable |

| Stability | Moderate | High |

| Biological Activity Retention | Yes | Yes |

| Toxicity | Low | Varies |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Maleimidomethyl)cyclohexane-1-carbonyl-1-(tert-butyl)carbazate, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves multi-step protocols, including maleimide activation, cyclohexane ring functionalization, and tert-butyl carbazate coupling. Key parameters include temperature control (e.g., ice-cooled conditions for maleimide stability), solvent selection (polar aprotic solvents like DMF for solubility), and purification via silica gel chromatography . Yield optimization requires stoichiometric balancing of reactive groups (e.g., amine-maleimide ratios) and inert atmosphere handling to prevent hydrolysis .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm maleimide protons (δ 6.6–6.8 ppm) and tert-butyl groups (δ 1.4 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated vs. observed m/z).

- FT-IR : Peaks at ~1700 cm⁻¹ (carbonyl stretching) and ~3100 cm⁻¹ (N-H stretching) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 280 nm) to assess purity ≥95% .

Q. What are the recommended storage conditions to maintain the compound’s stability, and which factors accelerate degradation?

- Methodological Answer : Store at –20°C under inert gas (argon/nitrogen) in amber vials to prevent maleimide hydrolysis and tert-butyl group oxidation. Degradation is accelerated by moisture, light, and acidic/basic conditions (pH <5 or >9) . Periodic stability testing via TGA/DSC is recommended to monitor thermal decomposition thresholds .

Advanced Research Questions

Q. What experimental strategies can mitigate maleimide group hydrolysis during conjugation reactions?

- Methodological Answer :

- Buffering : Use pH 6.5–7.5 phosphate buffers to balance reactivity and stability .

- Temperature Control : Conduct reactions at 4°C to slow hydrolysis while maintaining conjugation efficiency .

- Thiol Quenching : Add excess β-mercaptoethanol post-conjugation to deactivate unreacted maleimide .

- Kinetic Monitoring : Use UV-Vis spectroscopy (λ = 300–350 nm) to track hydrolysis in real-time .

Q. How does the tert-butyl carbazate group influence solubility and reactivity in nonpolar vs. polar solvents?

- Methodological Answer :

- Solubility : The tert-butyl group enhances solubility in dichloromethane and THF but reduces aqueous solubility. Solubility parameters (LogP ~4.2) can be calculated using computational tools (e.g., ChemAxon) .

- Reactivity : In polar solvents (e.g., DMSO), the carbazate group undergoes nucleophilic substitution more readily due to increased ionization. In nonpolar solvents, steric hindrance from the tert-butyl group dominates .

Q. What advanced analytical techniques resolve structural ambiguities in derivatives of this compound?

- Methodological Answer :

- X-ray Crystallography : For unambiguous confirmation of cyclohexane ring conformation and maleimide orientation .

- DFT Calculations : To model electronic effects of substituents on reaction pathways (e.g., Fukui indices for electrophilic attack) .

- 2D NMR (COSY, NOESY) : To assign stereochemistry in cyclohexane derivatives .

Q. How can combinatorial experimental design optimize reaction conditions for large-scale synthesis?

- Methodological Answer :

- DoE (Design of Experiment) : Use fractional factorial designs to screen variables (e.g., catalyst loading, solvent ratio) and identify critical factors .

- Parallel Synthesis : Test 10–20 reaction permutations in parallel reactors to maximize throughput .

- Scale-Up Criteria : Monitor exothermicity via calorimetry and adjust mixing rates to prevent thermal runaway .

Contradictions and Validation

- Stability Data : reports no significant hazards, while emphasizes hydrolysis risks. Researchers should validate stability under their specific conditions using TGA/DSC .

- Synthetic Protocols : and describe divergent purification methods (silica gel vs. recrystallization). Method selection depends on product polarity and scale .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.